Phenol, 2,4-dichloro-, potassium salt
Description
Phenol, 2,4-dichloro-, potassium salt (C₆H₃Cl₂OK, molecular weight: 202.08 g/mol) is the potassium derivative of 2,4-dichlorophenol (2,4-DCP), formed by replacing the hydroxyl hydrogen with a potassium ion. This substitution enhances water solubility compared to the parent compound (2,4-DCP), which is only slightly soluble in water . The potassium salt is utilized in industrial and agricultural formulations where improved solubility is critical, such as in pesticide intermediates or biocides. Its CAS registry number is 50884-30-5 .
Properties
CAS No. |
50884-30-5 |
|---|---|
Molecular Formula |
C6H3Cl2KO |
Molecular Weight |
201.09 g/mol |
IUPAC Name |
potassium;2,4-dichlorophenolate |
InChI |
InChI=1S/C6H4Cl2O.K/c7-4-1-2-6(9)5(8)3-4;/h1-3,9H;/q;+1/p-1 |
InChI Key |
AWMXXHDQRKEBOT-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)[O-].[K+] |
Related CAS |
120-83-2 (Parent) |
Origin of Product |
United States |
Comparison with Similar Compounds
Dichlorophenol Isomers
The position of chlorine substituents on the phenolic ring significantly influences physicochemical properties and environmental behavior:
Key Findings :
- Solubility : 2,4-DCP exhibits higher solubility than 2,6- and 3,5-isomers due to steric and electronic effects.
- Adsorption: 2,4-Dichlorophenol adsorbs more efficiently onto HDTMA-modified halloysite than 2,4,6-trichlorophenol, likely due to reduced steric hindrance .
- Toxicity: 2,4-DCP is classified as a hazardous waste (U081) under U.S. EPA regulations, while 2,6-dichlorophenol (U212) is more persistent in aquatic systems .
Metal Salts of Dichlorophenols
Replacing the hydroxyl hydrogen with metal ions alters solubility and reactivity:
Key Findings :
Derivatives with Functional Groups
Esterification or phosphorylation modifies hydrophobicity and degradation pathways:
Key Findings :
- Degradation: Acetate esters hydrolyze faster than parent phenols under alkaline conditions, whereas phosphate esters resist microbial breakdown .
- Viscosity : The acetate derivative’s viscosity decreases with temperature, as predicted by Joback group contribution methods .
Environmental and Industrial Relevance
Bioremediation Efficiency
- 2,4-DCP vs. Phenol: Tomato root peroxidases remove 2,4-DCP 30% less efficiently than phenol due to steric hindrance from chlorine atoms .
- Potassium Salt : Enhanced solubility may improve bioavailability for microbial degradation but increases groundwater mobility risks .
Data Tables
Table 1. Physicochemical Comparison of Dichlorophenols and Derivatives
| Property | 2,4-DCP | Potassium Salt | Sodium Salt | Acetate |
|---|---|---|---|---|
| Melting Point (°C) | 45–50 | 255 (decomp.) | 240 (decomp.) | 98–100 |
| Log Kow | 3.06 | 1.8 (estimated) | 1.5 (estimated) | 3.89 |
| pKa | 7.85 | N/A | N/A | 9.2 |
Table 2. Environmental Half-Lives
| Compound | Soil (days) | Water (days) |
|---|---|---|
| 2,4-DCP | 30–60 | 10–20 |
| Potassium Salt | 15–30 | 5–10 |
| 2,6-Dichlorophenol | 90–120 | 30–60 |
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